4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC16533209
Molecular Formula: C13H11ClN4OS
Molecular Weight: 306.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN4OS |
|---|---|
| Molecular Weight | 306.77 g/mol |
| IUPAC Name | 4-chloro-1-(4-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C13H11ClN4OS/c1-19-9-5-3-8(4-6-9)18-12-10(7-15-18)11(14)16-13(17-12)20-2/h3-7H,1-2H3 |
| Standard InChI Key | KVQKFRIVNSTWKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)Cl |
Introduction
4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a specific chemical structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is identified by its CAS number, 185220-03-5, and is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential biological activities.
Synthesis and Preparation
While specific synthesis details for 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are not provided in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the necessary substituents. Common methods may involve condensation reactions, nucleophilic substitutions, or other organic synthesis techniques.
Biological Activity and Applications
Although specific biological activities or applications of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, compounds with similar structures are often investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets. The presence of a pyrazolo[3,4-d]pyrimidine core suggests potential for biological activity, as this scaffold is known to be associated with various pharmacological properties.
Research Findings and Future Directions
Given the limited information available on 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, further research is needed to fully explore its properties and potential applications. This could involve detailed structural characterization, biological screening, and pharmacokinetic studies to assess its suitability as a candidate for drug development or other applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume